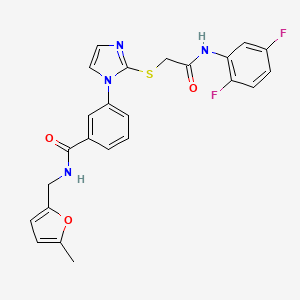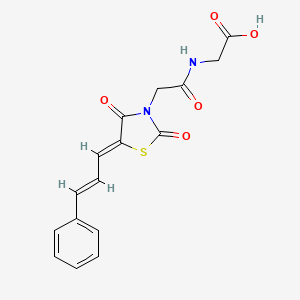
2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)acetic acid” is a derivative of rhodanine-3-acetic acid . Rhodanine-3-acetic acid derivatives have been prepared as potential antifungal compounds . Only one compound, {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid, strongly inhibited the growth of certain Candida species and Trichosporon asahii .
Synthesis Analysis
The general synthetic approach to all synthesized compounds, including “this compound”, has been presented in the literature . A series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines .
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
2-(2,4-Dioxothiazolidin-5-yl)acetic acid derivatives have shown promising results in anti-inflammatory research. A study by Nikalje et al. (2015) synthesized a series of these derivatives and evaluated them for anti-inflammatory activity using both in vitro and in vivo models. These compounds exhibited significant anti-inflammatory effects, highlighting their potential for developing new therapeutic agents (Nikalje, Hirani, & Nawle, 2015).
Antibacterial Applications
The antibacterial properties of 2-(2,4-dioxothiazolidin-5-yl)acetic acid derivatives have been extensively studied. Trotsko et al. (2018) synthesized new derivatives containing thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These compounds demonstrated substantial antibacterial activity, especially against Gram-positive bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018). Additionally, Youssef et al. (2015) explored the antimicrobial potential of similar derivatives against various bacterial and fungal strains, showing moderate antibacterial and antifungal activities (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015).
Antimicrobial and Antifungal Applications
Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, assessing their antimicrobial and antifungal efficacy. Some of these compounds displayed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Antioxidant Properties
Lelyukh et al. (2021) reported on the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides, evaluating their antioxidant activity. The study found that these compounds exhibit significant radical scavenging abilities, comparable to ascorbic acid (Lelyukh, Matiichuk, Flud, Chaban, & Ogurtsov, 2021).
Propiedades
IUPAC Name |
2-[[2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-13(17-9-14(20)21)10-18-15(22)12(24-16(18)23)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,19)(H,20,21)/b7-4+,12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNBNXIKOJONLG-JHLWKMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

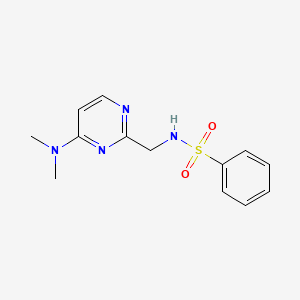

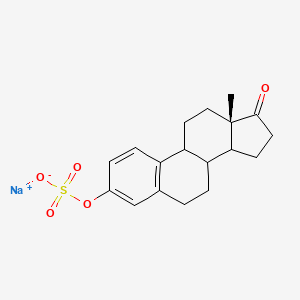
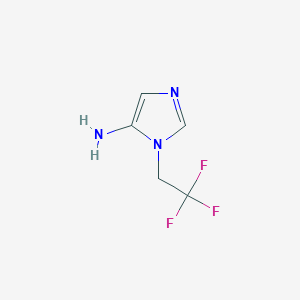
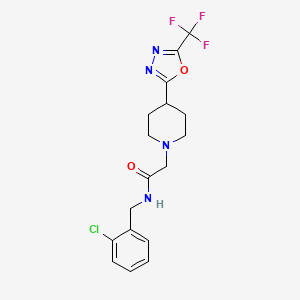
![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)
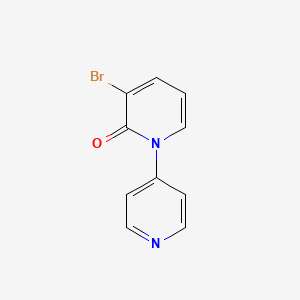
![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)
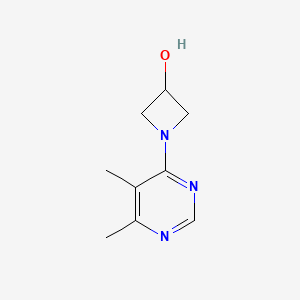

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)
